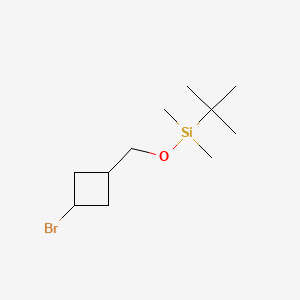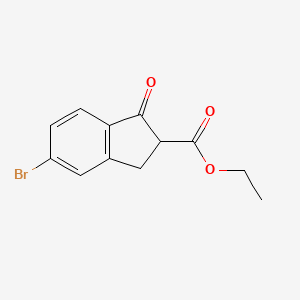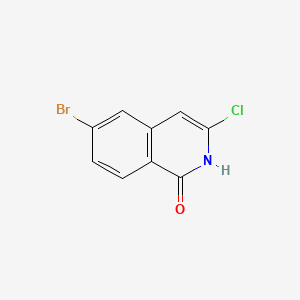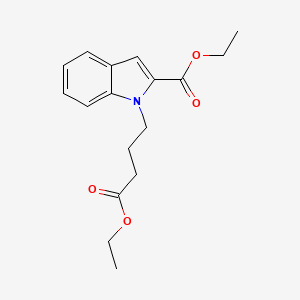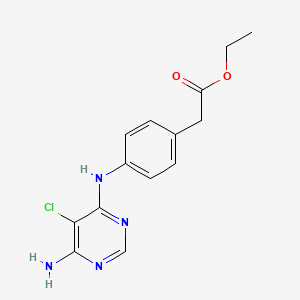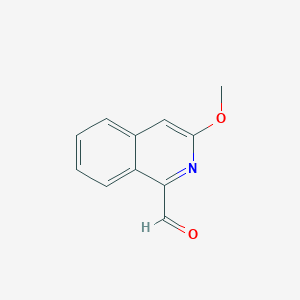
3-Methoxyisoquinoline-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-1-isoquinolinecarboxaldehyde is an organic compound with the molecular formula C11H9NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third position of the isoquinoline ring and an aldehyde group (-CHO) at the first position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-isoquinolinecarboxaldehyde can be achieved through various methods. One common approach involves the reaction of 3-methoxyisoquinoline with a suitable formylating agent under controlled conditions. For example, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the aldehyde group at the desired position .
Industrial Production Methods
Industrial production of 3-Methoxy-1-isoquinolinecarboxaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3-Methoxy-1-isoquinolinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 3-Methoxy-1-isoquinolinecarboxylic acid.
Reduction: 3-Methoxy-1-isoquinolinecarbinol.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学研究应用
3-Methoxy-1-isoquinolinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a probe to study enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-Methoxy-1-isoquinolinecarboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Methoxyisoquinoline: Lacks the aldehyde group at the first position.
1-Isoquinolinecarboxaldehyde: Lacks the methoxy group at the third position.
3-Methoxy-1-isoquinolinecarboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
3-Methoxy-1-isoquinolinecarboxaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC 名称 |
3-methoxyisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-11-6-8-4-2-3-5-9(8)10(7-13)12-11/h2-7H,1H3 |
InChI 键 |
FZKSXLMVSYGWCF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC=CC=C2C(=N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)
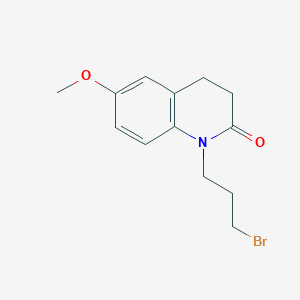
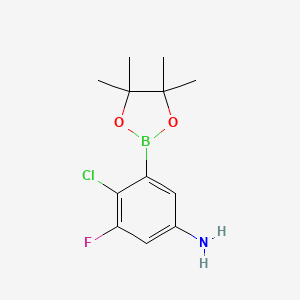

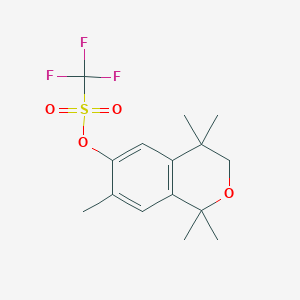
![Bis(dibenzo[b,d]thiophen-3-yl)amine](/img/structure/B13922036.png)
